molecular formula C24H24F3N5 B11207584 N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B11207584
M. Wt: 439.5 g/mol
InChI Key: HOYNRYNNFWKOEM-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, phenyl groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of phenyl groups, and the addition of the trifluoromethyl group. Common reagents used in these reactions include dimethylamine, phenylboronic acid, and trifluoromethyl iodide. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate, with reactions carried out under inert atmospheres and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and hydrogenation steps with catalysts like Raney-Nickel can be employed to achieve efficient synthesis. The process is designed to be scalable and environmentally friendly, with minimal waste generation and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, and various nucleophiles. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with reactions carried out at controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced amines. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the production of specialty chemicals, including dyes, resins, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl group and phenyl rings play a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,3-propanediamine
  • N,N-dimethyl-1,3-propylenediamine
  • N,N-dimethyltrimethylenediamine

Uniqueness

N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its trifluoromethyl group and the pyrrolopyrimidine core, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various applications.

Properties

Molecular Formula

C24H24F3N5

Molecular Weight

439.5 g/mol

IUPAC Name

N',N'-dimethyl-N-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]propane-1,3-diamine

InChI

InChI=1S/C24H24F3N5/c1-31(2)13-7-12-28-22-21-20(17-8-4-3-5-9-17)15-32(23(21)30-16-29-22)19-11-6-10-18(14-19)24(25,26)27/h3-6,8-11,14-16H,7,12-13H2,1-2H3,(H,28,29,30)

InChI Key

HOYNRYNNFWKOEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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